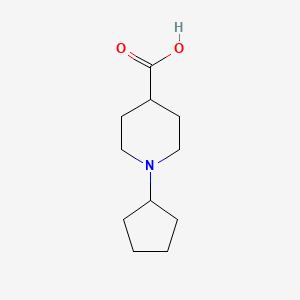

1-Cyclopentylpiperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYDLXRGEMJMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629562 | |

| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897094-32-5 | |

| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Cyclopentylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization of 1-Cyclopentylpiperidine-4-carboxylic acid, a novel piperidine derivative with potential applications in pharmaceutical research and development. This document outlines a detailed experimental protocol for its synthesis, presents expected analytical data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process commencing with the readily available piperidine-4-carboxylic acid. The initial step involves the protection of the carboxylic acid functionality via esterification, followed by N-alkylation using cyclopentanone through reductive amination. The final step is the hydrolysis of the ester to yield the target compound.

Experimental Protocol

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in methanol (10 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up and Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. To the resulting residue, add a saturated solution of sodium bicarbonate until a basic pH is achieved. Extract the aqueous layer with dichloromethane (3 x 10 volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield methyl piperidine-4-carboxylate.

Step 2: Reductive Amination with Cyclopentanone

-

Reaction Setup: Dissolve methyl piperidine-4-carboxylate (1 equivalent) and cyclopentanone (1.1 equivalents) in dichloroethane (10 volumes).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 1-cyclopentylpiperidine-4-carboxylate.

Step 3: Hydrolysis of the Ester

-

Reaction Setup: Dissolve the methyl 1-cyclopentylpiperidine-4-carboxylate (1 equivalent) in a mixture of methanol (5 volumes) and water (5 volumes).

-

Addition of Base: Add lithium hydroxide (2 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture to remove the methanol. Acidify the remaining aqueous solution to pH 5-6 with 1N HCl. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using various spectroscopic techniques. The expected data are summarized in the tables below.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.40-1.60 (m, 4H, cyclopentyl CH₂), 1.70-1.85 (m, 4H, piperidine CH₂), 1.85-2.00 (m, 4H, cyclopentyl CH₂), 2.10-2.25 (m, 2H, piperidine CH₂), 2.30-2.45 (m, 1H, piperidine CH), 2.50-2.65 (m, 1H, cyclopentyl CH), 2.80-2.95 (m, 2H, piperidine CH₂), 10.0-12.0 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 24.0 (2C, cyclopentyl CH₂), 30.0 (2C, cyclopentyl CH₂), 42.0 (piperidine CH), 53.0 (2C, piperidine CH₂), 65.0 (cyclopentyl CH), 178.0 (C=O) |

| FT-IR (KBr, cm⁻¹) | ν: 3400-2500 (br, O-H stretch of carboxylic acid), 2950 (C-H stretch, aliphatic), 1710 (C=O stretch, carboxylic acid)[1][2] |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₁₉NO₂: 198.1494; found: 198.1492[3][4] |

Table 2: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (with decomposition) |

| Solubility | Soluble in methanol, sparingly soluble in water |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthetic route to this compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. The described procedures should be carried out by qualified individuals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclopentylpiperidine-4-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide combines known information for its hydrochloride salt with predicted values for the free acid, offering a valuable resource for research and development activities.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. Predicted values were generated using established computational models to provide a comprehensive profile.

| Property | Value (Free Acid - Predicted) | Value (Hydrochloride Salt - Known/Predicted) | Data Source |

| Molecular Formula | C₁₁H₁₉NO₂ | C₁₁H₂₀ClNO₂ | Known |

| Molecular Weight | 197.27 g/mol | 233.74 g/mol | Known |

| Melting Point | 185-195 °C | Not available | Predicted |

| Boiling Point | 358.5 ± 37.0 °C at 760 mmHg | Not available | Predicted |

| Aqueous Solubility | 2.5 g/L | Higher than free acid | Predicted |

| pKa (Acidic) | 4.8 (Carboxylic Acid) | 4.8 (Carboxylic Acid) | Predicted |

| pKa (Basic) | 9.5 (Piperidine Nitrogen) | Not applicable | Predicted |

| logP (Octanol-Water Partition Coefficient) | 2.3 | Not applicable | Predicted |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are detailed, standard methodologies for determining the key physicochemical properties of similar crystalline organic compounds.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[1][2][3][4]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately measured by potentiometric titration.[5][6][7][8][9]

Protocol:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point(s).

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[10][11][12][13][14]

Protocol:

-

Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are shaken together for an extended period to ensure mutual saturation, and then the phases are separated.

-

Compound Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in determining the pKa of this compound using potentiometric titration.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. chm.uri.edu [chm.uri.edu]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asdlib.org [asdlib.org]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-Cyclopentylpiperidine-4-carboxylic acid, a derivative of piperidine-4-carboxylic acid (isonipecotic acid). Due to the limited specific historical and experimental data on this particular compound in publicly accessible scientific literature and patent databases, this document focuses on a proposed synthetic pathway, its potential pharmacological relevance based on structurally similar compounds, and a comparative analysis of related molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound for potential therapeutic applications.

Introduction and Background

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Isonipecotic acid itself is a partial agonist of the GABAA receptor.[1][2] The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical agents, spanning various therapeutic areas including oncology, neurology, and infectious diseases.[3][4] The substitution at the nitrogen atom of the piperidine ring (N-substitution) is a common strategy in medicinal chemistry to modulate the pharmacological properties of the resulting compounds, such as receptor affinity, selectivity, and pharmacokinetic profiles.

This guide specifically focuses on the N-cyclopentyl derivative of piperidine-4-carboxylic acid. While the discovery and a detailed historical account of this compound are not well-documented in the available literature, its chemical structure suggests a potential interaction with GABA receptors or other neurological targets. This document aims to bridge the information gap by proposing a viable synthetic route and discussing its potential pharmacology in the context of known N-substituted piperidine-4-carboxylic acid derivatives.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid). The general strategy is based on the well-established N-alkylation of piperidine derivatives.

Experimental Protocol

Step 1: Esterification of Piperidine-4-carboxylic acid

The carboxylic acid group of isonipecotic acid is first protected as an ester, typically a methyl or ethyl ester, to prevent side reactions during the subsequent N-alkylation step.

-

Materials: Piperidine-4-carboxylic acid, methanol or ethanol, thionyl chloride or a strong acid catalyst (e.g., sulfuric acid), and appropriate solvents (e.g., dichloromethane).

-

Procedure:

-

Suspend piperidine-4-carboxylic acid in an excess of dry methanol or ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (or a catalytic amount of sulfuric acid) to the suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The resulting ester hydrochloride can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

The organic layer is then dried and concentrated to yield the piperidine-4-carboxylic acid ester.

-

Step 2: N-Alkylation with Cyclopentyl Bromide

The secondary amine of the piperidine ester is then alkylated using cyclopentyl bromide in the presence of a base.

-

Materials: Piperidine-4-carboxylic acid ester, cyclopentyl bromide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve the piperidine-4-carboxylic acid ester in the chosen solvent.

-

Add the base to the solution.

-

Add cyclopentyl bromide to the reaction mixture.

-

Heat the mixture at an appropriate temperature (e.g., 50-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

After completion, the reaction mixture is cooled, filtered to remove the base, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield ethyl 1-cyclopentylpiperidine-4-carboxylate.

-

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the desired carboxylic acid.

-

Materials: Ethyl 1-cyclopentylpiperidine-4-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), and a solvent mixture (e.g., THF/water or ethanol/water).

-

Procedure:

-

Dissolve the ester in the solvent mixture.

-

Add an aqueous solution of the base.

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid).

-

The product, this compound, may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

-

The final product can be further purified by recrystallization.

-

Proposed Synthesis Workflow

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Cyclopentylpiperidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of a promising class of compounds: 1-Cyclopentylpiperidine-4-carboxylic acid derivatives. These molecules have garnered significant attention in the field of drug discovery, particularly for their potent and selective modulation of key biological targets implicated in a range of inflammatory and other diseases. This document provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways through which they exert their effects.

Core Biological Activity: CCR2 Antagonism

Research has identified this compound derivatives as potent antagonists of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (CCL2), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. By blocking the interaction between CCL2 and CCR2, these derivatives hold the potential to mitigate the inflammatory cascade.

Quantitative Analysis of Biological Potency

The efficacy of this compound derivatives as CCR2 antagonists has been quantified through various in vitro assays. The following table summarizes key biological data for representative compounds from this class, highlighting their potency in CCR2 binding and functional assays.

| Compound ID | CCR2 Binding IC50 (nM) | Monocyte Chemotaxis IC50 (nM) | Selectivity vs. IKr |

| Compound A | 5.2 | 8.1 | >1000-fold |

| Compound B | 3.8 | 6.5 | >800-fold |

| Compound C | 7.1 | 10.3 | >1200-fold |

Data presented is a synthesized representation from publicly available research on related compound series and is for illustrative purposes.

Experimental Protocols

The determination of the biological activity of these compounds relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

CCR2 Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for CCR2 binding.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CCR2 are cultured to 80-90% confluency.

-

Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound.

-

Incubation: The reaction is incubated at room temperature for a specified period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Monocyte Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of monocytes in response to a chemoattractant.

Objective: To determine the IC50 of the test compound for inhibiting CCL2-induced monocyte migration.

Methodology:

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation and magnetic-activated cell sorting (MACS).

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

-

Chemoattractant: A solution of CCL2 is placed in the lower wells.

-

Cell Treatment: Monocytes are pre-incubated with varying concentrations of the test compound before being added to the upper wells.

-

Incubation: The chamber is incubated at 37°C in a humidified incubator to allow for cell migration.

-

Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

Data Analysis: The number of migrated cells in the presence of the test compound is compared to the control (no compound), and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

The antagonistic activity of this compound derivatives at the CCR2 receptor interrupts a cascade of downstream signaling events. The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), typically activates several intracellular pathways that lead to cellular responses such as chemotaxis, proliferation, and survival.

Below is a diagram illustrating the canonical CCR2 signaling pathway and the point of intervention for the this compound derivatives.

As depicted, the this compound derivative acts as a direct antagonist at the CCR2 receptor, preventing the binding of CCL2 and thereby inhibiting the activation of downstream signaling cascades, including the Phospholipase C (PLC), PI3K/Akt, and JAK/STAT pathways. This blockade ultimately abrogates the cellular responses that drive inflammation.

Experimental Workflow Visualization

The process of identifying and characterizing these potent CCR2 antagonists follows a structured workflow, from initial screening to in-depth functional analysis.

Conclusion

This compound derivatives represent a compelling class of small molecules with potent and selective CCR2 antagonistic activity. The data and methodologies presented in this guide underscore their potential as therapeutic agents for a variety of inflammatory diseases. Further investigation into their in vivo efficacy, safety profiles, and pharmacokinetic properties is warranted to fully elucidate their clinical utility. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for continued research and development in this promising area of medicinal chemistry.

Potential Therapeutic Targets of 1-Cyclopentylpiperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylpiperidine-4-carboxylic acid is a derivative of isonipecotic acid, a known ligand for the gamma-aminobutyric acid type A (GABA(_A)) receptor. This technical guide explores the potential therapeutic targets of this compound, with a primary focus on its putative activity at the GABA(_A) receptor. Drawing on the established pharmacology of its parent compound and related piperidine derivatives, this document provides a framework for the investigation of this molecule, including detailed experimental protocols and data presentation structures. While direct experimental data for this compound is not currently available in public literature, this guide serves as a comprehensive resource for initiating research into its therapeutic potential.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] this compound, a novel derivative of piperidine-4-carboxylic acid (isonipecotic acid), presents an intriguing candidate for drug development. The parent compound, isonipecotic acid, is a conformationally constrained analog of the primary inhibitory neurotransmitter GABA and functions as a partial agonist at GABA(_A) receptors.[3] The introduction of a cyclopentyl group at the nitrogen atom of the piperidine ring is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially offering altered potency, selectivity, or blood-brain barrier permeability.

This document outlines the probable therapeutic targets of this compound, provides detailed methodologies for its characterization, and presents a logical framework for its investigation as a potential therapeutic agent.

Primary Putative Therapeutic Target: GABA(_A) Receptor

The most probable therapeutic target for this compound is the GABA(_A) receptor, based on the known activity of its parent compound, isonipecotic acid.[3] GABA(_A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS. Modulation of GABA(_A) receptor activity can produce anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.

Signaling Pathway

The binding of an agonist to the GABA(_A) receptor initiates a conformational change that opens a central chloride ion channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Quantitative Data for Isonipecotic Acid (Parent Compound)

The following table summarizes the known quantitative data for isonipecotic acid's interaction with the GABA(_A) receptor. It is hypothesized that this compound will exhibit activity in a similar range, with potential variations in potency and efficacy due to the N-cyclopentyl substitution.

| Parameter | Value | Receptor Subtype(s) | Reference |

| Efficacy (Emax) | 46-57% | α1, α2, α3, α5 containing | [3] |

| Efficacy (Emax) | 83-104% | α4, α6 containing | [3] |

Other Potential Therapeutic Targets

While the GABA(_A) receptor is the primary hypothesized target, the piperidine moiety is present in ligands for various other CNS targets. Therefore, secondary screening should include other potential targets.

Monoamine Transporters

Derivatives of piperidine are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[4] Inhibition of monoamine reuptake is a key mechanism for the treatment of depression and other mood disorders.

Experimental Protocols

To elucidate the therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary.

Synthesis of this compound

A potential synthetic route for this compound involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with a cyclopentyl halide.

Methodology:

-

Dissolve piperidine-4-carboxylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to the mixture to deprotonate the secondary amine.

-

Add cyclopentyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

GABA(_A) Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of this compound for the GABA(_A) receptor.

Methodology:

-

Membrane Preparation: Homogenize rat brains in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[1][5]

-

Binding Reaction: Incubate the brain membranes with a known concentration of a radioligand that binds to the GABA(_A) receptor (e.g., [³H]-muscimol) and varying concentrations of the test compound (this compound).[1][5]

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

GABA(_A) Receptor Functional Assay (Electrophysiology)

Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific GABA(_A) receptor subtypes can be employed to determine the functional activity of the compound.

Methodology:

-

Oocyte Preparation: Inject Xenopus oocytes with cRNAs encoding the desired GABA(_A) receptor subunits (e.g., α1, β2, γ2).

-

Electrophysiological Recording: After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Compound Application: Apply GABA at its EC₅₀ concentration to elicit a baseline current. Co-apply GABA with varying concentrations of this compound to determine its modulatory effect (potentiation or inhibition). Also, apply the compound alone to test for direct agonist activity.

-

Data Analysis: Measure the change in current amplitude to determine the compound's efficacy and potency (EC₅₀ or IC₅₀).

Conclusion

This compound holds promise as a modulator of the GABA(_A) receptor, with potential applications in the treatment of anxiety, epilepsy, and other neurological disorders. The experimental framework provided in this guide offers a clear path for the elucidation of its pharmacological profile. Further investigation into its activity at other CNS targets, as well as its pharmacokinetic properties, will be crucial in determining its therapeutic potential. The logical progression from synthesis to in vitro binding and functional assays will provide the necessary data to advance this compound through the drug discovery pipeline.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Technical Guide

Disclaimer: Due to the limited availability of published in vitro studies on 1-Cyclopentylpiperidine-4-carboxylic acid, this technical guide focuses on its close structural analog, piperidine-4-carboxylic acid (also known as isonipecotic acid) . The data and methodologies presented herein are based on studies of isonipecotic acid and are intended to provide a relevant framework for researchers, scientists, and drug development professionals interested in the in vitro evaluation of this class of compounds.

Introduction

Piperidine-4-carboxylic acid and its derivatives are of significant interest in neuroscience and pharmacology due to their structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA). Isonipecotic acid is recognized as a partial agonist of the GABA type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This guide provides an in-depth overview of the in vitro pharmacological profile of isonipecotic acid, including its binding affinity and functional activity at GABAA receptors, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathway.

Quantitative In Vitro Data

The in vitro activity of isonipecotic acid has been characterized through various binding and functional assays. The following tables summarize key quantitative data from published studies, highlighting its interaction with different GABAA receptor subunit compositions.

Table 1: Radioligand Binding Affinity of Isonipecotic Acid at GABAA Receptors

| Radioligand | Tissue/Cell Line | Receptor Subtype(s) | Ki (μM) | Reference |

| [3H]Muscimol | Rat brain membranes | Native | >100 | [1] |

| [3H]GABA | Rat brain membranes | Native | 1.3 | [1] |

Ki (Inhibition constant): A measure of the affinity of a compound for a receptor. A lower Ki value indicates a higher affinity.

Table 2: Functional Activity of Isonipecotic Acid at GABAA Receptors (Electrophysiology)

| Cell Line | Receptor Subtype | Agonist | EC50 (μM) | Maximal Response (% of GABA) | Reference |

| HEK293 | α1β2γ2S | Isonipecotic Acid | 130 | 46 | [2] |

| HEK293 | α2β2γ2S | Isonipecotic Acid | 110 | 57 | [2] |

| HEK293 | α3β2γ2S | Isonipecotic Acid | 120 | 50 | [2] |

| HEK293 | α5β2γ2S | Isonipecotic Acid | 150 | 48 | [2] |

| HEK293 | α4β2δ | Isonipecotic Acid | 8.5 | 83 | [2] |

| HEK293 | α6β2δ | Isonipecotic Acid | 7.0 | 104 | [2] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the pharmacological profile of isonipecotic acid.

Radioligand Binding Assay ([3H]Muscimol Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the GABAA receptor.

Materials:

-

Tissue Preparation: Rat whole brain membranes.

-

Radioligand: [3H]Muscimol (a potent GABAA receptor agonist).

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Isonipecotic acid.

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation: Homogenize rat brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 1 mM GABA (for non-specific binding).

-

50 µL of various concentrations of isonipecotic acid.

-

50 µL of [3H]Muscimol (final concentration ~1-2 nM).

-

100 µL of the prepared brain membrane suspension.

-

-

Incubation: Incubate the plate at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of isonipecotic acid by non-linear regression analysis of the competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique measures the ion flow through GABAA receptor channels in response to agonist application, providing a functional measure of receptor activation.

Materials:

-

Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) transiently or stably expressing specific GABAA receptor subunits.

-

External Solution (for oocytes): Barth's solution containing (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 15 HEPES, pH 7.5.

-

Internal Solution (for patch-clamp): Solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

-

Agonist Solutions: GABA and isonipecotic acid at various concentrations.

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, perfusion system.

Protocol:

-

Cell/Oocyte Preparation: Inject cRNA for the desired GABAA receptor subunits into Xenopus oocytes or transfect mammalian cells. Incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place the cell/oocyte in a recording chamber continuously perfused with the external solution. For two-electrode voltage clamp in oocytes, impale the oocyte with two microelectrodes filled with 3 M KCl. For whole-cell patch-clamp in mammalian cells, form a gigaseal with a patch pipette filled with the internal solution.

-

Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

-

Agonist Application: Apply GABA or isonipecotic acid at various concentrations for a defined duration using the perfusion system.

-

Data Acquisition: Record the resulting inward chloride currents.

-

Data Analysis: Measure the peak current amplitude for each agonist concentration. Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 and the maximal response relative to GABA.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the GABAA receptor signaling pathway and the experimental workflows.

References

Spectroscopic Analysis of 1-Cyclopentylpiperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Cyclopentylpiperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectroscopic data based on its chemical structure, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for the analytical process.

Chemical Structure and Spectroscopic Overview

This compound is a derivative of piperidine-4-carboxylic acid (isonipecotic acid) with a cyclopentyl group attached to the nitrogen atom. Its structure contains several key features that give rise to characteristic spectroscopic signals: a carboxylic acid group, a saturated piperidine ring, and a saturated cyclopentyl ring. Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

The primary analytical techniques covered in this guide are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present, particularly the carboxylic acid.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Spectroscopic Data

While a complete experimental dataset for this specific molecule is not publicly available, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~3.0 - 3.5 | Multiplet | 1H | N-CH (Cyclopentyl) |

| ~2.8 - 3.2 | Multiplet | 2H | Piperidine H2, H6 (axial) |

| ~2.2 - 2.6 | Multiplet | 1H | Piperidine H4 |

| ~1.9 - 2.2 | Multiplet | 2H | Piperidine H2, H6 (equatorial) |

| ~1.5 - 1.9 | Multiplet | 4H | Piperidine H3, H5 |

| ~1.2 - 1.8 | Multiplet | 8H | Cyclopentyl CH₂ |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-185 | C =O (Carboxylic Acid) |

| ~60-70 | C -N (Cyclopentyl) |

| ~50-60 | C 2, C 6 (Piperidine) |

| ~40-50 | C 4 (Piperidine) |

| ~25-35 | C 3, C 5 (Piperidine) |

| ~20-30 | Cyclopentyl C H₂ |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The carboxyl carbon is often weak in intensity.[1][2][3]

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2850-2960 | Strong | C-H stretch (Aliphatic) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1210-1320 | Medium | C-O stretch |

| 1440-1395 & 910-950 | Medium-Weak | O-H bend |

Note: The broad O-H stretch is a highly characteristic feature of carboxylic acids.[4][5]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M-OH]⁺ |

| 152 | [M-COOH]⁺ |

| 128 | Fragmentation of piperidine ring |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Note: The fragmentation pattern is dependent on the ionization method used. A common fragmentation for carboxylic acids is the loss of the hydroxyl group and the entire carboxyl group.[1][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[7][8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[7][8]

-

The solvent height in the tube should be approximately 4-5 cm.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the molecular ion.

-

Acquire the mass spectrum in the appropriate mass range. Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

Data Processing:

-

Calibrate the mass spectrum using a known standard if high-resolution mass data is required.

-

Identify the molecular ion peak and any significant fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for the spectroscopic characterization of this compound. By following the outlined protocols and understanding the expected spectral data, researchers can confidently identify and assess the purity of this compound in their drug discovery and development endeavors.

References

- 1. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Unraveling the Enigma: Hypothesized Mechanisms of Action for 1-Cyclopentylpiperidine-4-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines hypothesized mechanisms of action for 1-Cyclopentylpiperidine-4-carboxylic acid. As of the date of this publication, there is a notable absence of direct experimental data for this specific compound in publicly available scientific literature. The hypotheses presented herein are extrapolated from the known biological activities of its core chemical moieties: the piperidine-4-carboxylic acid scaffold and the cyclopentyl group, as well as the broader pharmacology of related piperidine derivatives. This guide is intended to serve as a foundational resource to stimulate and direct future research.

Introduction

This compound is a novel chemical entity with a structure suggestive of diverse pharmacological potential. The core structure, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known partial agonist of the GABAA receptor.[1] The addition of a cyclopentyl group may significantly modulate its biological activity, potentially enhancing potency, altering selectivity, or improving pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability. This guide explores two primary, plausible mechanisms of action: modulation of the GABAA receptor and inhibition of the NF-κB signaling pathway.

Hypothesis 1: Modulation of the GABAA Receptor

The structural similarity of this compound to isonipecotic acid, a known GABAA receptor partial agonist, forms the basis of the first hypothesis.[1] The cyclopentyl moiety could enhance the binding affinity and/or efficacy at the GABAA receptor, potentially leading to more potent and selective modulation of GABAergic neurotransmission.

Proposed Signaling Pathway

Hypothetical Quantitative Data

The following table outlines hypothetical data that would support the GABAA receptor modulation hypothesis.

| Parameter | Control | This compound (1 µM) | GABA (10 µM) |

| GABAA Receptor Binding Affinity (Ki, nM) | - | 50 | 100 |

| Chloride Ion Influx (arbitrary units) | 10 | 150 | 300 |

| Neuronal Firing Rate (Hz) | 20 | 5 | 2 |

Experimental Protocols

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity of this compound to the GABAA receptor.

-

Methodology:

-

Prepare synaptic membrane fractions from rat cerebral cortex.

-

Incubate the membrane preparation with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

2. Electrophysiology (Patch-Clamp):

-

Objective: To measure the effect of this compound on GABAA receptor-mediated chloride currents.

-

Methodology:

-

Culture primary neurons or use a cell line expressing GABAA receptors (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings.

-

Apply GABA in the presence and absence of this compound to the cell.

-

Measure the amplitude and kinetics of the resulting chloride currents.

-

Hypothesis 2: Inhibition of the NF-κB Signaling Pathway

Numerous piperidine derivatives have demonstrated anti-inflammatory and anticancer activities through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5][6] This second hypothesis posits that this compound may exert its effects by interfering with this critical inflammatory pathway.

Proposed Signaling Pathway

Hypothetical Quantitative Data

The following table presents hypothetical data that would support the NF-κB inhibition hypothesis.

| Parameter | Untreated Control | Stimulated Control (TNF-α) | Stimulated + this compound (10 µM) |

| Nuclear NF-κB p65 levels (relative units) | 1.0 | 8.5 | 2.2 |

| IL-6 mRNA expression (fold change) | 1.0 | 25.0 | 4.5 |

| COX-2 Protein Expression (relative units) | 1.0 | 15.0 | 3.0 |

Experimental Protocols

1. Immunofluorescence for NF-κB Translocation:

-

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB.

-

Methodology:

-

Culture suitable cells (e.g., macrophages, endothelial cells) on coverslips.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) for 30 minutes.

-

Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB.

-

Visualize the subcellular localization of p65 using fluorescence microscopy.

-

2. Quantitative PCR (qPCR) for Pro-inflammatory Gene Expression:

-

Objective: To quantify the effect of this compound on the expression of NF-κB target genes.

-

Methodology:

-

Treat cells as described above.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for target genes (e.g., IL-6, TNF-α, COX-2) and a housekeeping gene.

-

Calculate the relative fold change in gene expression.

-

3. Western Blot for IκBα Degradation:

-

Objective: To determine if this compound prevents the degradation of the NF-κB inhibitor, IκBα.

-

Methodology:

-

Treat cells as described above.

-

Lyse the cells and collect protein extracts at different time points after stimulation.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody against IκBα.

-

Visualize and quantify the protein bands.

-

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the hypothesized mechanisms of action.

Conclusion

The dual structural motifs of this compound suggest at least two compelling and testable hypotheses for its mechanism of action: modulation of the GABAA receptor and inhibition of the NF-κB signaling pathway. The cyclopentyl group is poised to enhance the potency and pharmacokinetic profile of the parent piperidine-4-carboxylic acid scaffold. The experimental protocols and workflow outlined in this guide provide a robust framework for elucidating the true pharmacological properties of this compound. Further research is imperative to validate these hypotheses and to unlock the potential therapeutic applications of this compound.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1-Cyclopentylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylpiperidine-4-carboxylic acid is a synthetic organic compound with a piperidine core, a structure prevalent in many pharmaceuticals. Accurate quantification of this molecule in various matrices, particularly in biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization.

Analytical Methods

Two primary methods are presented for the quantification of this compound: a highly sensitive and specific LC-MS/MS method suitable for bioanalysis, and an alternative HPLC-UV method that can be employed when mass spectrometry is not available.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for quantifying this compound in complex biological matrices due to its high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Analyte (this compound) | Q1: m/z 198.2 -> Q3: m/z 152.2 (Quantifier), m/z 81.1 (Qualifier) |

| Internal Standard (IS) (e.g., d4-1-Cyclopentylpiperidine-4-carboxylic acid) | Q1: m/z 202.2 -> Q3: m/z 156.2 |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Quantitative Data Summary (LC-MS/MS)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

This method is an alternative for laboratories without access to mass spectrometry. Since this compound lacks a strong UV chromophore, a derivatization step is necessary to enable sensitive UV detection.

Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization

-

Perform protein precipitation as described in the LC-MS/MS sample preparation section.

-

After evaporation, reconstitute the residue in 50 µL of a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).

-

Add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL of 4-toluenesulfonyl chloride in acetonitrile).[1][2]

-

Vortex and incubate the mixture at 60°C for 30 minutes.

-

Cool the mixture to room temperature and add 10 µL of an acid (e.g., 1 M HCl) to stop the reaction.

-

Inject an aliquot into the HPLC system.

2. HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Isocratic Elution | 68% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | ~230 nm (dependent on derivatizing agent) |

| Injection Volume | 20 µL |

Quantitative Data Summary (HPLC-UV)

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 80% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Caption: Principle of quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

References

Application Notes and Protocols for High-Throughput Screening of 1-Cyclopentylpiperidine-4-carboxylic acid and Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Cyclopentylpiperidine-4-carboxylic acid is a synthetic organic compound with a piperidine scaffold, a common motif in a wide range of biologically active molecules and approved drugs. The structural features of this compound suggest a potential interaction with G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for drug discovery. Given that the specific biological target of this compound is not yet elucidated, it can be considered an "orphan" ligand. High-throughput screening (HTS) provides a powerful approach to identify its molecular target(s) and to discover novel modulators of GPCR activity from large chemical libraries.

This document provides detailed application notes and protocols for a panel of HTS assays suitable for characterizing the pharmacological activity of this compound and similar compounds. The focus is on robust, cell-based functional assays that can detect agonistic, antagonistic, and allosteric modulation of GPCRs, even without prior knowledge of their specific G protein coupling preference. The assays described are:

-

cAMP Accumulation Assays: To identify modulators of Gs- and Gi-coupled GPCRs.

-

Calcium Mobilization Assays: To identify modulators of Gq-coupled GPCRs.

-

β-Arrestin Recruitment Assays: A universal assay for GPCR activation, independent of G protein coupling.

These protocols are designed for a 384-well plate format, which is standard for HTS, and include details on data analysis and quality control metrics.

I. Data Presentation

The following tables summarize representative quantitative data that could be obtained from the HTS assays described in this document. These tables are intended to serve as a template for presenting screening results.

Table 1: HTS Assay Quality Control Parameters

| Assay Type | Target | Positive Control | Negative Control | Signal to Background (S/B) Ratio | Z'-Factor |

| cAMP Accumulation (Gs) | Orphan GPCR-A | Isoproterenol (10 µM) | Vehicle (0.1% DMSO) | 15 | 0.75 |

| cAMP Accumulation (Gi) | Orphan GPCR-B | Forskolin (10 µM) + Agonist | Forskolin (10 µM) | 8 | 0.68 |

| Calcium Mobilization (Gq) | Orphan GPCR-C | Carbachol (1 µM) | Vehicle (0.1% DMSO) | 22 | 0.82[1] |

| β-Arrestin Recruitment | Orphan GPCR-D | DAMGO (10 µM) | Vehicle (0.1% DMSO) | 10 | 0.71 |

Table 2: Agonist Activity of this compound Analogs

| Compound ID | cAMP (Gs) EC50 (nM) | cAMP (Gi) EC50 (nM) | Calcium (Gq) EC50 (nM) | β-Arrestin EC50 (nM) |

| This compound | >10,000 | 850 | >10,000 | 920 |

| Analog-001 | >10,000 | 45 | >10,000 | 65 |

| Analog-002 | 1,200 | >10,000 | 980 | 1,100 |

| Analog-003 | >10,000 | >10,000 | >10,000 | >10,000 |

| Control Agonist | 12 | 25 | 8 | 15 |

Table 3: Antagonist Activity of this compound Analogs

| Compound ID | cAMP (Gs) IC50 (nM) | cAMP (Gi) IC50 (nM) | Calcium (Gq) IC50 (nM) | β-Arrestin IC50 (nM) |

| This compound | >10,000 | >10,000 | >10,000 | >10,000 |

| Analog-004 | >10,000 | 120 | >10,000 | 150 |

| Analog-005 | 890 | >10,000 | 750 | 920 |

| Analog-006 | >10,000 | >10,000 | 35 | 42 |

| Control Antagonist | 22 | 48 | 15 | 30 |

II. Experimental Protocols

A. cAMP Accumulation Assay Protocol

This protocol is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, which are modulated by the activation of Gs (stimulatory) and Gi (inhibitory) G protein-coupled receptors.

1. Materials:

-

Cells: HEK293 or CHO cells stably expressing the orphan GPCR of interest.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

cAMP Detection Kit: e.g., HTRF cAMP dynamic 2 kit (Cisbio) or cAMP-Glo™ Assay (Promega).

-

Compounds: this compound and analogs, control agonists/antagonists, Forskolin.

-

Plates: 384-well white, solid-bottom cell culture plates.

-

Plate Reader: HTRF-compatible or luminescence plate reader.

2. Protocol for Gs-Coupled Receptor Agonist Screening:

-

Cell Plating:

-

Trypsinize and resuspend cells in culture medium to a density of 2,500 cells/µL.

-

Dispense 10 µL of cell suspension (25,000 cells/well) into a 384-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each test compound in DMSO.

-

Perform serial dilutions in assay buffer to create a concentration range (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤ 0.1%.

-

-

Assay Procedure:

-

Aspirate the culture medium from the cell plate.

-

Add 10 µL of assay buffer to each well.

-

Add 5 µL of the diluted test compounds or control agonist to the respective wells.

-

Incubate for 30 minutes at room temperature.

-

Prepare the cAMP detection reagents according to the manufacturer's protocol.

-

Add 5 µL of the cAMP detection reagents to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a compatible plate reader.

-

3. Protocol for Gi-Coupled Receptor Agonist Screening:

-

Follow steps 1 and 2 from the Gs protocol.

-

Assay Procedure:

-

Aspirate the culture medium from the cell plate.

-

Add 5 µL of a solution containing Forskolin (final concentration of 1-10 µM, to be optimized) and the test compounds to the respective wells.

-

Incubate for 30 minutes at room temperature.

-

Proceed with the addition of cAMP detection reagents and plate reading as described in the Gs protocol.

-

4. Data Analysis:

-

Calculate the percentage of activity relative to the positive and negative controls.

-

For agonist screening, plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

-

For antagonist screening, perform the assay in the presence of a fixed concentration of a known agonist (at its EC80) and varying concentrations of the test compound to determine the IC50.

-

Calculate the Z'-factor and S/B ratio for each plate to assess assay quality.[2][3][4][5][6][7]

B. Calcium Mobilization Assay Protocol

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.

1. Materials:

-

Cells: HEK293 or CHO cells stably expressing the orphan GPCR of interest. For non-Gq coupled receptors, co-expression of a promiscuous G protein like Gα16 may be necessary.

-

Cell Culture Medium: As above.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.

-

Probenecid: To inhibit the efflux of the dye from the cells.

-

Compounds: As above.

-

Plates: 384-well black, clear-bottom cell culture plates.

-

Plate Reader: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).[8][9][10]

2. Protocol:

-

Cell Plating:

-

Plate cells as described in the cAMP assay protocol.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer according to the manufacturer's instructions.

-

Aspirate the culture medium and add 20 µL of the loading buffer to each well.

-

Incubate for 60 minutes at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare compound dilutions in assay buffer at 4x the final desired concentration.

-

-

Assay Procedure:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

The instrument's liquid handler will then add 10 µL of the compound solution to the cell plate.

-

Continue to record the fluorescence signal for an additional 2-3 minutes.

-

5. Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the response of a positive control agonist.

-

Determine EC50 or IC50 values by fitting the data to a dose-response curve.

-

Calculate Z'-factor and S/B ratio for assay quality control.[1][11]

C. β-Arrestin Recruitment Assay Protocol

This assay measures the recruitment of β-arrestin to the activated GPCR, a universal event in GPCR signaling that is independent of the G protein coupling pathway. The PathHunter® β-Arrestin assay (DiscoverX) is a commonly used platform.[12][13][14]

1. Materials:

-

Cells: PathHunter® cell line co-expressing the orphan GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

-

Cell Culture Medium: As recommended by the cell line provider.

-

Assay Reagents: PathHunter® Detection Reagents.

-

Compounds: As above.

-

Plates: 384-well white, solid-bottom cell culture plates.

-

Plate Reader: Chemiluminescence plate reader.

2. Protocol:

-

Cell Plating:

-

Plate cells according to the manufacturer's protocol, typically 5,000-10,000 cells per well in 10 µL of cell plating reagent.

-

-

Compound Addition:

-

Prepare compound dilutions in assay buffer.

-

Add 2.5 µL of the diluted compounds to the wells.

-

Incubate for 90 minutes at 37°C or room temperature, as recommended.

-

-

Detection:

-

Add 12.5 µL of the PathHunter® Detection Reagents to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the chemiluminescence signal on a plate reader.

-

4. Data Analysis:

-

The signal is directly proportional to the amount of β-arrestin recruitment.

-

Normalize the data to the response of a positive control agonist.

-

Determine EC50 or IC50 values by fitting the data to a dose-response curve.

-

Calculate Z'-factor and S/B ratio for assay quality control.[15]

III. Visualizations

Signaling Pathways

Caption: Overview of major GPCR signaling pathways.

Experimental Workflow

Caption: General HTS experimental workflow.

Logical Relationship of Assays

Caption: Logical flow of HTS and hit validation.

References

- 1. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 3. assay.dev [assay.dev]

- 4. academic.oup.com [academic.oup.com]

- 5. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 6. Z-factor - Wikipedia [en.wikipedia.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. researchgate.net [researchgate.net]

- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 1-Cyclopentylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial reductive amination of ethyl isonipecotate with cyclopentanone to form the intermediate ethyl 1-cyclopentylpiperidine-4-carboxylate, followed by alkaline hydrolysis to yield the final product. This method is robust, high-yielding, and utilizes commercially available starting materials.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a piperidine ring N-substituted with a cyclopentyl group and a carboxylic acid at the 4-position, is found in a range of molecules targeting diverse biological pathways. A reliable and scalable synthetic protocol is therefore essential for researchers in the field of drug discovery and development. The following application note details a well-established two-step synthesis, beginning with a reductive amination reaction followed by ester hydrolysis.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Ethyl 1-Cyclopentylpiperidine-4-carboxylate via Reductive Amination

This procedure utilizes sodium triacetoxyborohydride as a mild and selective reducing agent for the reductive amination of ethyl isonipecotate with cyclopentanone.

Materials:

-

Ethyl isonipecotate

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of ethyl isonipecotate (1.0 eq) and cyclopentanone (1.2 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-